physical and chemical characteristics of alpha-bromo ketones
physical and chemical characteristics of alpha-bromo ketones
Title: Technical Deep Dive: Physical and Chemical Characteristics of
Executive Summary
Physical Characteristics
-Bromo ketones generally exist as dense liquids or low-melting solids. Their physical state is heavily influenced by the molecular weight and the symmetry of the crystal lattice (for solids like phenacyl bromide).Key Physical Properties of Common
| Compound | Structure | CAS | Physical State (RT) | MP (°C) | BP (°C) | Density (g/mL) |
| Bromoacetone | 598-31-2 | Liquid | -36.5 | 137 | 1.634 | |
| 2-Bromoacetophenone | 70-11-1 | Solid (Crystalline) | 48–51 | 135 (18 mmHg) | 1.476 | |
| 1-Bromo-2-butanone | 816-40-0 | Liquid | N/A | 105 (150 mmHg) | 1.479 | |
| 3-Bromo-2-butanone | 814-75-5 | Liquid | N/A | 45 (14 mmHg) | 1.400 |
-
Solubility: Highly soluble in polar aprotic solvents (DCM, THF, Acetone) and alcohols. Poorly soluble in water; however, they hydrolyze slowly in aqueous media to form
-hydroxy ketones. -
Stability: Thermally labile. They tend to darken (decompose) upon exposure to light and moisture, liberating HBr. Storage at 2–8°C under inert atmosphere (Ar or
) is standard practice.
Spectroscopic Signatures
Identification of
Infrared Spectroscopy (IR)
The introduction of a halogen at the
-
Mechanism: The inductive effect (-I) of bromine withdraws electron density from the
-carbon, which in turn destabilizes the single-bond resonance contributor ( ), increasing the double-bond character of the carbonyl. -
Diagnostic Peak:
Nuclear Magnetic Resonance ( NMR)
The
-
Diagnostic Shift: Protons on the brominated carbon (
in ) typically appear as a singlet (if isolated) in the 3.8 – 4.5 ppm range. -
Comparison: This is a distinct downfield shift from unsubstituted
-ketone protons (~2.1 – 2.5 ppm).
Mass Spectrometry (MS)
-
Isotopic Pattern: The presence of bromine is easily confirmed by the characteristic 1:1 doublet (
and ) due to the natural abundance of and .
Chemical Reactivity Profile
The reactivity of
A. Nucleophilic Substitution ( )
The
-
Application: Synthesis of heterocycles (Hantzsch Thiazole Synthesis).
-
Nucleophiles: Thioamides, amines, azides, carboxylates.
B. The Perkow Reaction
Reaction with trialkyl phosphites forms enol phosphates , distinct from the Michaelis-Arbuzov reaction (which forms phosphonates).
-
Mechanism: Attack of phosphite on the carbonyl oxygen (or carbon followed by rearrangement), followed by debromination.
-
Utility: Synthesis of vinyl phosphates (insecticides) and precursors for cross-coupling.
C. Favorskii Rearrangement
Treatment with alkoxides leads to skeletal rearrangement to form esters.
-
Mechanism: Formation of a cyclopropanone intermediate followed by ring opening.
-
Requirement: Presence of
-hydrogens (on the other side of the carbonyl) is usually required for the classic mechanism.
Reactivity Landscape Diagram
Figure 1: Divergent reactivity pathways of
Synthesis Methodologies
Method A: Direct Bromination with
-
Reagent: Elemental bromine in acetic acid or ether.
-
Mechanism: Acid-catalyzed enolization followed by electrophilic attack of the enol on
. -
Drawback: Difficult to control mono- vs. di-bromination; generates corrosive HBr gas.
Method B: N-Bromosuccinimide (NBS) with Acid Catalyst (Recommended)[3]
-
Reagents: NBS, p-Toluenesulfonic acid (TsOH) or
. -
Advantages: Stoichiometric control prevents over-bromination; solid reagents are easier to handle; "cleaner" reaction profile.
Experimental Protocol: Synthesis of 2-Bromoacetophenone (NBS Method)
Objective: Selective
Reagents:
-
Acetophenone (10 mmol, 1.20 g)
-
N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)
-
p-Toluenesulfonic acid monohydrate (TsOH·H2O) (1 mmol, 0.19 g)
-
Acetonitrile (ACN) (50 mL)
Workflow:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetophenone in ACN.
-
Addition: Add TsOH·H2O followed by NBS in a single portion.
-
Reaction: Reflux the mixture at 80°C for 3–4 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of acetophenone (
) and appearance of the mono-bromide ( ). -
Workup: Cool to RT. Remove solvent under reduced pressure. Redissolve residue in diethyl ether (50 mL) and wash with water (
mL) to remove succinimide. -
Purification: Dry organic layer over
, filter, and concentrate. Recrystallize the solid from ethanol/water if necessary.
Hantzsch Thiazole Synthesis Workflow
Figure 2: Step-wise mechanism of the Hantzsch Thiazole Synthesis.
Safety & Handling (Lachrymator Warning)
-Bromo ketones are potent lachrymators (tear gas agents).[3] They activate the TRPA1 ion channel in sensory nerves, causing intense pain and tearing.-
Engineering Controls: ALWAYS handle in a functioning chemical fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.
-
Decontamination/Quenching:
-
Spills should be treated with a solution of 10% sodium thiosulfate or sodium bisulfite . These nucleophiles react rapidly with the alkyl bromide, neutralizing the lachrymatory properties.
-
Glassware should be rinsed with a dithionite or thiosulfate solution before being removed from the hood for cleaning.
-
References
-
Hantzsch Thiazole Synthesis: Elander, M.; Jones, J. R.; Lu, S.-Y.; Stone-Elander, S. Microwave-enhanced Hantzsch synthesis of thiazoles..
-
NBS Bromination Mechanism: Lee, J. C.; Park, J. Y.; Yoon, S. Y.; Bae, S. J.; Lee, S. J.
-halogenation of ketones.. -
Favorskii Rearrangement: Sato, T.; Wakahara, Y.; Otera, J.; Nozaki, H. Favorskii rearrangement of
-chloro ketones.. -
Perkow Reaction: Borowitz, I. J.; Virkhaus, R. On the Mechanism of the Reactions of
-Bromoketones with Triphenylphosphine.. -
Safety Data (Bromoacetone): PubChem Database. Bromoacetone - Compound Summary.[3].
